

# **Application Notes and Protocols for Measuring Genioglossus Muscle Activity with BAY-2925976**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Obstructive Sleep Apnea (OSA) is a prevalent sleep disorder characterized by recurrent episodes of upper airway collapse, leading to intermittent hypoxia and fragmented sleep. The genioglossus muscle, a key upper airway dilator, plays a crucial role in maintaining airway patency. Reduced activity of the genioglossus muscle during sleep is a significant contributor to the pathophysiology of OSA.

**BAY-2925976** is a potent and selective  $\alpha 2C$ -adrenoceptor antagonist developed by Bayer for the potential treatment of OSA.[1] The scientific rationale for its use stems from the understanding that noradrenaline is a potent neuromodulator of hypoglossal motoneuron activity, which innervates the genioglossus muscle.[2] During sleep, a decrease in noradrenergic drive leads to reduced genioglossus muscle activity. By blocking the  $\alpha 2C$ -adrenoceptors, which are involved in the presynaptic feedback inhibition of noradrenaline release, **BAY-2925976** is hypothesized to increase noradrenergic tone, thereby enhancing genioglossus muscle activity and preventing upper airway collapse.[2]

These application notes provide detailed protocols for the in vitro characterization of **BAY-2925976** and for in vivo studies to measure its effect on genioglossus muscle activity in a preclinical pig model of OSA.



## **Data Presentation**

## In Vitro Characterization of BAY-2925976

| Parameter                       | Value | Assay Type                          | Cell Line                                                    | Notes                                                                                                                         |
|---------------------------------|-------|-------------------------------------|--------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| IC50                            | 86 nM | Cellular Assay                      | CHO-K1 cells stably transfected with human α2C-adrenoceptors | Measures the concentration of BAY-2925976 required to inhibit 50% of the receptor's activity.[3]                              |
| Kd                              | 24 nM | Binding Assay                       | Not specified                                                | Represents the equilibrium dissociation constant, indicating the affinity of BAY-2925976 for the $\alpha$ 2C-adrenoceptor.[3] |
| Caco-2<br>Permeability<br>Ratio | 1:1   | Cell-based<br>permeability<br>assay | Caco-2 cells                                                 | Suggests good potential for oral absorption.[3]                                                                               |

## In Vivo Pharmacokinetics of BAY-2925976

| Species              | Bioavailability | Clearance        | Route of<br>Administration |
|----------------------|-----------------|------------------|----------------------------|
| Rats, Dogs, Minipigs | ~70%            | 1.1 - 1.6 L/h/kg | Oral                       |

## Signaling Pathway of BAY-2925976 Action





Click to download full resolution via product page

Caption: Mechanism of action of BAY-2925976.

## Experimental Protocols In Vitro Characterization of BAY-2925976

Objective: To determine the binding affinity (Kd) of **BAY-2925976** for the human  $\alpha 2C$ -adrenoceptor.

#### Materials:

- CHO-K1 cells stably transfected with the human α2C-adrenoceptor.
- Cell culture medium and supplements.
- Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
- Radioligand specific for α2C-adrenoceptors (e.g., [3H]-Rauwolscine).
- Unlabeled BAY-2925976.



- Scintillation cocktail and vials.
- Scintillation counter.
- Glass fiber filters.
- Filtration apparatus.

#### Protocol:

- Membrane Preparation:
  - Culture CHO-K1 cells expressing the human α2C-adrenoceptor to confluence.
  - Harvest the cells and homogenize in ice-cold membrane preparation buffer.
  - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  - Centrifuge the supernatant at high speed to pellet the cell membranes.
  - Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
- Binding Assay:
  - In a 96-well plate, add a constant concentration of the radioligand to each well.
  - Add increasing concentrations of unlabeled BAY-2925976 to the wells.
  - $\circ$  For determination of non-specific binding, add a high concentration of a known  $\alpha$ 2-adrenoceptor antagonist (e.g., yohimbine) to a set of wells.
  - Add the membrane preparation to each well to initiate the binding reaction.
  - Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- Filtration and Counting:



- Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

#### Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the concentration of BAY-2925976.
- Determine the IC50 value (concentration of BAY-2925976 that inhibits 50% of the specific radioligand binding).
- o Calculate the Ki value (an estimate of the Kd) using the Cheng-Prusoff equation.

Objective: To determine the functional potency (IC50) of **BAY-2925976** as an antagonist at the human  $\alpha$ 2C-adrenoceptor.

#### Materials:

- CHO-K1 cells stably co-expressing the human α2C-adrenoceptor and a reporter system (e.g., luciferase or a fluorescent calcium indicator).
- Cell culture medium and supplements.
- Forskolin (an adenylyl cyclase activator).
- A specific α2-adrenoceptor agonist (e.g., UK 14,304).
- BAY-2925976.
- · Assay buffer.



· Luminometer or fluorescence plate reader.

#### Protocol:

- Cell Plating: Plate the transfected CHO-K1 cells in a 96-well plate and allow them to attach overnight.
- Compound Treatment:
  - Pre-incubate the cells with increasing concentrations of **BAY-2925976** for a defined period.
  - Add a fixed concentration of the α2-adrenoceptor agonist to stimulate the receptor.
  - Add forskolin to all wells to induce cAMP production.
- Signal Detection:
  - After incubation, lyse the cells (if required by the assay kit).
  - Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.
- Data Analysis:
  - The agonist will inhibit forskolin-induced cAMP production. BAY-2925976 will reverse this inhibition in a concentration-dependent manner.
  - Plot the reporter signal against the logarithm of the concentration of BAY-2925976.
  - Determine the IC50 value, which represents the concentration of BAY-2925976 that reverses 50% of the agonist-induced inhibition.

## In Vivo Measurement of Genioglossus Muscle Activity in a Pig Model of OSA

Objective: To evaluate the effect of **BAY-2925976** on genioglossus muscle activity in a preclinical pig model of obstructive sleep apnea.

#### Materials:



- Yucatan minipigs.
- Surgical instruments for electrode implantation.
- Intramuscular or fine-wire electromyography (EMG) electrodes.
- EMG amplifier and recording system.
- Polysomnography (PSG) equipment for monitoring sleep state, respiratory effort, and oxygen saturation.
- Sedatives (e.g., a combination of xylazine, midazolam, and butorphanol).[4][5]
- BAY-2925976 formulated for intraduodenal or intragastric administration.
- Gavage tubes or surgically implanted duodenal cannula.

#### Protocol:

- Animal Model: Utilize obese Yucatan minipigs, which are known to spontaneously develop OSA-like symptoms.
- Electrode Implantation (Chronic):
  - Under general anesthesia and sterile surgical conditions, implant EMG electrodes into the genioglossus muscle. Fine-wire electrodes are often preferred for their selectivity.
  - Implant electrodes for electroencephalography (EEG) and electrooculography (EOG) to monitor sleep stages.
  - Allow for a post-operative recovery period.





Click to download full resolution via product page

Caption: Workflow for in vivo genioglossus EMG studies.



- Acclimatization: Acclimatize the pigs to the recording environment to minimize stress.
- Baseline Recording:
  - Sedate the pig to induce a state where airway collapse is likely to occur. A common protocol involves an intramuscular injection of xylazine, midazolam, and butorphanol.[4][5]
  - Record baseline genioglossus EMG activity, along with other PSG parameters (EEG, EOG, respiratory effort, SpO2), for a defined period (e.g., 1-2 hours).
- Drug Administration:
  - Administer BAY-2925976 either via intragastric gavage or through a surgically implanted duodenal cannula.
  - A dose-response study should be performed to determine the optimal dose.
  - A vehicle control group should be included.
- Post-Administration Recording: Continue recording genioglossus EMG and PSG parameters for several hours to assess the onset, magnitude, and duration of the drug's effect.
- EMG Signal Processing:
  - Filter the raw EMG signal to remove noise.
  - Rectify and integrate the EMG signal to quantify its amplitude.
  - Analyze both tonic (baseline) and phasic (respiratory-related) EMG activity.
- Sleep Scoring: Score the sleep recordings to differentiate between different sleep stages (e.g., NREM, REM) and wakefulness.
- Respiratory Event Analysis: Identify and quantify obstructive apneas and hypopneas based on respiratory airflow and effort signals.
- Statistical Analysis:



- Compare the genioglossus EMG activity (tonic and phasic) before and after the administration of BAY-2925976.
- Correlate changes in EMG activity with the frequency and duration of respiratory events.
- Use appropriate statistical tests (e.g., paired t-test, ANOVA) to determine the significance of the observed effects.

### Conclusion

The protocols outlined in these application notes provide a framework for the comprehensive evaluation of **BAY-2925976** as a potential therapeutic for obstructive sleep apnea. The in vitro assays are essential for confirming the compound's mechanism of action and potency, while the in vivo studies in a relevant animal model are crucial for demonstrating its efficacy in improving genioglossus muscle activity and preventing upper airway collapse. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for researchers, scientists, and drug development professionals in this field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. drughunter.com [drughunter.com]
- 2. The journey to the ARα2C antagonist BAY 2925976 for the treatment of obstructive sleep apnea (OSA) American Chemical Society [acs.digitellinc.com]
- 3. BAY-2925976 counteracts obstructive sleep apnea onset in pigs | BioWorld [bioworld.com]
- 4. Airflow dynamics in obese minipigs with obstructive sleep apnea PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obstructive sleep apnea in obese minipigs PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Genioglossus Muscle Activity with BAY-2925976]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b15544760#measuring-genioglossus-muscle-activity-with-bay-2925976]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com